2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Description
The compound “2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates . These compounds have been found to have pronounced analgesic activity, as well as a weak antimicrobial effect .
Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They participate in condensation and substitution reactions due to the active hydrogen on C-2. Researchers have explored their chemical reactivity and reactions to obtain novel heterocyclic moieties. Additionally, the diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists .
BACE1 Inhibition
The compound’s structure suggests potential as a BACE1 inhibitor. BACE1 (β-secretase) plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Investigating its inhibitory effects on BACE1 could contribute to drug development for neurodegenerative disorders .
Anti-HIV Activity
Certain cyanoacetamide analogs exhibit anti-HIV-1 activity. For instance, compounds like 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone have shown effectiveness against HIV-1 .
Functionalized Phosphorus Heterocycles
The compound can react with phosphorus sulfides and phosphorus tribromide to yield functionalized phosphorus heterocycles. These include 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole derivatives bearing a chromone ring. Such heterocycles have diverse applications in materials science and pharmaceuticals .
properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5S/c1-34-21-11-15(12-22(35-2)26(21)36-3)24-18(13-29)27(31-19-5-4-6-20(32)25(19)24)37-14-23(33)30-17-9-7-16(28)8-10-17/h7-12,24,31H,4-6,14H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMMINBBSWLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
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